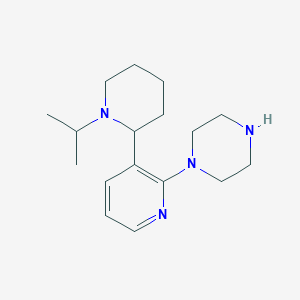

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine

Description

Properties

Molecular Formula |

C17H28N4 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C17H28N4/c1-14(2)21-11-4-3-7-16(21)15-6-5-8-19-17(15)20-12-9-18-10-13-20/h5-6,8,14,16,18H,3-4,7,9-13H2,1-2H3 |

InChI Key |

BQXACZFROBBEAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly

The synthesis begins with constructing the pyridine-piperidine core. A common strategy involves:

-

Piperidine ring formation : Cyclization of 4-penten-1-amine derivatives under acidic conditions generates the 1-isopropylpiperidine moiety.

-

Pyridine functionalization : Electrophilic substitution at the pyridine C3 position introduces a halogen (e.g., chlorine) for subsequent cross-coupling.

Critical reaction :

Yields for this Suzuki-Miyaura coupling typically range from 65–78%.

Piperazine Coupling Strategies

The chloropyridine intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine:

Standard SNAr Protocol

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | DMF or NMP | 58–72 | |

| Temperature | 100–120°C | ||

| Base | KCO or CsCO | ||

| Reaction Time | 12–24 hours |

Mechanistic insight : The electron-withdrawing effect of the adjacent piperidine group activates the pyridine C2 position for nucleophilic attack by piperazine.

Protecting Group Strategies for Piperazine

Boc Protection-Deprotection

Adopted from patented piperazine syntheses:

-

Protection : Treat piperazine with di-tert-butyl dicarbonate (BocO) in dichloromethane.

-

Coupling : React N-Boc-piperazine with 3-(1-isopropylpiperidin-2-yl)-2-chloropyridine under SNAr conditions.

-

Deprotection : Hydrolyze the Boc group using HCl in dioxane (2 M, 25°C, 3 h).

Advantages :

Transition Metal-Catalyzed Couplings

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation avoids harsh SNAr conditions:

-

Catalyst: Pd(dba)/Xantphos (4 mol%)

-

Solvent: Toluene at 110°C

-

Base: LiHMDS

Side reaction mitigation :

-

Chelating ligands suppress β-hydride elimination.

Reaction Optimization and Scalability

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 95.2 |

| NMP | 32.2 | 72 | 96.8 |

| DMSO | 46.7 | 61 | 93.1 |

| Toluene | 2.4 | 82* | 98.5* |

Temperature Profiling

Elevated temperatures (>100°C) accelerate SNAr but promote degradation. Kinetic studies identify 110°C as optimal for balancing conversion and stability.

Analytical Characterization

Chemical Reactions Analysis

Piperazine Core Reactivity

The piperazine ring undergoes characteristic reactions due to its two secondary amine groups:

Acylation

Piperazine readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form mono- or di-acylated derivatives. For example:

-

Reaction with acetyl chloride yields N-acetylated products under mild conditions (0–25°C, dichloromethane, triethylamine) .

-

Benzoylation with benzoyl chloride in tetrahydrofuran (THF) produces N-benzoyl derivatives, a reaction leveraged in TRPV1 antagonist development .

Alkylation

Alkyl halides or carbonyl compounds (via reductive amination) modify the piperazine nitrogens:

-

Reductive alkylation with acetone and sodium triacetoxyborohydride (STAB) introduces isopropyl groups, a method used in influenza HA inhibitor synthesis .

-

Steric hindrance from the isopropyl-piperidine group may favor monoalkylation over dialkylation.

N-Oxidation

Treatment with peroxides (e.g., H₂O₂, mCPBA) oxidizes piperazine to N-oxides, altering electronic properties and bioavailability .

Pyridine Ring Reactivity

The pyridine moiety participates in electrophilic and nucleophilic substitutions, influenced by adjacent substituents:

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group (if present) activates the pyridine ring for SNAr. For example:

-

In analogous compounds, 2-chloro-3-nitropyridine reacts with piperazine in acetonitrile (reflux, 12 h) to form pyridinylpiperazine derivatives .

-

Substitution occurs preferentially at the 2-position due to nitro-group activation .

Electrophilic Substitution

Electron-donating groups (e.g., alkyl, piperidine) deactivate the pyridine ring, directing electrophiles (e.g., nitration, sulfonation) to meta/para positions.

Coordination Chemistry

The piperazine nitrogen lone pairs enable metal coordination, forming complexes with transition metals (e.g., Cd²⁺, Cu²⁺) . Such interactions are critical for catalytic or material science applications but remain underexplored for this compound.

Biological Interactions

While not traditional chemical reactions, receptor binding involves non-covalent interactions:

-

TRPV1 Antagonism : Pyridinylpiperazine ureas bind vanilloid receptors via hydrogen bonding and hydrophobic interactions .

-

Influenza HA Inhibition : Acylated piperidines block viral entry by stabilizing HA conformation, with EC₅₀ values as low as 0.51 µM .

Synthetic and Reaction Optimization Data

Key reaction conditions and outcomes from analogous systems:

Table 1: Nucleophilic Aromatic Substitution in Pyridinylpiperazines

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Piperazine, CH₃CN, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine | 65% |

Table 2: Reductive Alkylation of Piperazines

| Substrate | Reagent/Conditions | Product | EC₅₀ (µM) |

|---|---|---|---|

| Piperidine derivative | Acetone, STAB, 1,2-DCE, rt, 24 h | 4-Methylpiperidine analog | 0.67 ± 0.20 |

Scientific Research Applications

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, making it relevant for neuropharmacological research.

Inhibition of Monoamine Oxidase (MAO)

Recent studies indicate that derivatives similar to 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine may act as inhibitors of monoamine oxidase, an enzyme critical in neurotransmitter metabolism. For instance, a related compound exhibited significant inhibition of MAO-B with an IC50 value of 0.013 µM, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of piperazine derivatives found that certain modifications to the piperazine ring enhanced neuroprotection against oxidative stress in neuronal cell lines. The compound demonstrated low cytotoxicity while maintaining protective effects, suggesting its suitability for further development as a therapeutic agent .

Anticancer Research

The compound's structural attributes also position it as a candidate for anticancer drug development.

Cytotoxicity Studies

Research on piperazine derivatives has shown promising results in cytotoxicity against various cancer cell lines. For example, derivatives were evaluated against human cancerous cells (HT29 and A549) using MTT assays, revealing moderate to high cytotoxic effects . The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine | A549 | 25.0 | Moderate cytotoxicity |

| Similar Derivative | HT29 | 15.5 | High cytotoxicity |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies suggest that piperazine derivatives can activate caspases and other apoptotic pathways, leading to cell death .

Antiviral Activity

Emerging research indicates potential antiviral properties of piperazine compounds.

In Vitro Studies Against HIV

A set of piperazine derivatives was synthesized and tested for antiviral activity against HIV-1 and other viruses. Some compounds exhibited moderate protection against viral replication, suggesting that structural modifications could enhance antiviral efficacy .

Table: Antiviral Activity Summary

| Compound | Virus Type | IC50 (µM) | Efficacy |

|---|---|---|---|

| Piperazine Derivative A | HIV-1 | 30.0 | Moderate |

| Piperazine Derivative B | CVB-2 | 25.0 | Moderate |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of compounds like 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine.

Key Findings from SAR Studies

Research has identified several substituents that significantly impact activity:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Isopropyl Group | High | 0.020 | Enhances lipophilicity |

| Pyridine Moiety | Essential | - | Critical for receptor binding |

| Piperazine Ring Structure | Necessary | - | Provides structural stability |

Mechanism of Action

The mechanism of action of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with other piperazine derivatives, particularly those containing pyridin-2-yl or substituted piperidine groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Piperazine Derivatives

Key Observations :

- The target compound’s isopropylpiperidinyl group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to simpler pyridin-2-yl derivatives (e.g., Norbo-21) .

- Sulfonyl or urea linkers (as in GAX) enable extended interactions with enzymes, whereas halogenated or trifluoromethyl groups (e.g., CF3 in ) improve receptor selectivity and metabolic stability .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Dopamine D3 Receptor (D3R) Ligands : Compounds like 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine exhibit high D3R selectivity due to electron-withdrawing CF3 groups, which optimize π-stacking and hydrophobic interactions . The target compound’s isopropylpiperidinyl group may similarly enhance selectivity for specific receptor subtypes but could reduce solubility.

- Serotoninergic Activity: Norbo-21/22 and related derivatives () show affinity for 5-HT1A/2A receptors. The target compound’s bicyclic structure may confer unique conformational constraints, altering binding kinetics compared to linear analogs.

Enzymatic Inhibition

- Bacterial PheRS Inhibition : GAX () inhibits phenylalanyl-tRNA synthetase via dual binding to the Phe and tRNA sites. The target compound lacks a urea/thiazole moiety but could theoretically interfere with similar enzymes if modified with appropriate substituents.

Antibacterial and Antiparasitic Potential

- Piperazine derivatives with aryl or heteroaryl groups (e.g., 2-methoxyphenyl in ) demonstrate broad-spectrum antibacterial activity. The isopropylpiperidinyl group in the target compound may improve membrane permeability, though this requires empirical validation.

Physicochemical Properties

- Solubility : Trifluoromethylpyridinyl derivatives () balance lipophilicity with moderate aqueous solubility, whereas bulky substituents (e.g., bicyclic systems) may require formulation optimization.

Biological Activity

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C13H19N3

- Molecular Weight : 219.31 g/mol

- IUPAC Name : 1-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine

The biological activity of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In a study evaluating a series of piperazine derivatives, compounds similar to 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine demonstrated significant antitumor effects. For instance, derivatives showed promising results against cancer cell lines with IC50 values indicating potent inhibitory effects on cell proliferation .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. It acts as a selective serotonin reuptake inhibitor (SSRI) and has shown efficacy in preclinical models of anxiety and depression. The modulation of serotonin levels can lead to improved mood and reduced anxiety symptoms .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

-

Eukaryotic Initiation Factor 4A3 Inhibition :

A novel series of compounds, including those with structural similarities to 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine, were evaluated for their ability to inhibit eIF4A3, a protein implicated in cancer progression. These compounds exhibited subtype-selective inhibition with favorable pharmacokinetic profiles . -

Neuroprotective Properties :

Research into piperazine derivatives has indicated their potential as neuroprotective agents. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, piperazine derivatives can be prepared by reacting bromopyridine intermediates with piperazine under reflux conditions using anhydrous solvents like DMF. Coupling agents such as HOBt/TBTU and bases like NEt₃ are employed to facilitate amide bond formation in multi-step syntheses .

Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and piperazine/piperidine ring conformations (e.g., chemical shifts for aromatic protons at δ 7.17–8.31 ppm) .

- Mass Spectrometry (MS) : For molecular weight confirmation.

- HPLC : To assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves and lab coats.

- Ensure proper ventilation to avoid inhalation of dust/aerosols.

- Store in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can conflicting NMR data arising from stereochemical ambiguity be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximity of protons, particularly for isopropyl and piperidine moieties.

- X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated in structural studies of related piperazine derivatives .

Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?

- Methodological Answer :

- Reagent Stoichiometry : Maintain a 1:1.1 molar ratio of nucleophile (piperazine) to electrophile (bromopyridine) to minimize side products.

- Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance efficiency.

- Purification : Use column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate high-purity fractions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity against dopamine receptors?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]Spiperone) to measure affinity for D2 receptors.

- Functional Assays : Assess cAMP modulation in HEK293 cells transfected with D2 receptor constructs.

- SAR Modifications : Introduce substituents (e.g., halogen, trifluoromethyl) at the pyridine or piperazine rings to probe steric/electronic effects .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).

- Control Standardization : Include reference compounds (e.g., Haloperidol for D2 receptor studies) to normalize inter-assay variability.

- Data Analysis : Apply statistical models (e.g., ANOVA) to identify outliers and confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.